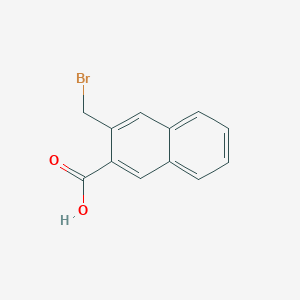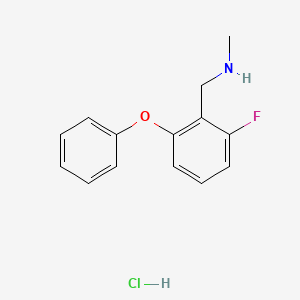
3-(Cyclohexyloxy)-5-nitro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexyloxy)-5-nitro-1H-indazole is an organic compound that features a cyclohexyloxy group and a nitro group attached to an indazole ring Indazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole typically involves the nitration of an indazole derivative followed by the introduction of the cyclohexyloxy group. One common method is to start with 5-nitroindazole, which can be synthesized by nitrating indazole using a mixture of concentrated nitric acid and sulfuric acid. The resulting 5-nitroindazole is then reacted with cyclohexanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclohexyloxy)-5-nitro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclohexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidation of the indazole ring can lead to the formation of indazole-3-carboxylic acid derivatives.
Reduction: Reduction of the nitro group results in the formation of 3-(Cyclohexyloxy)-5-amino-1H-indazole.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohexyloxy)-5-nitro-1H-indazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 3-(Cyclohexyloxy)-5-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Cyclohexyloxy)-5-amino-1H-indazole: This compound is similar but has an amino group instead of a nitro group.
3-(Cyclohexyloxy)-1H-indazole: This compound lacks the nitro group, which can significantly alter its chemical reactivity and biological activity.
5-Nitroindazole: This compound lacks the cyclohexyloxy group and serves as a precursor in the synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole.
Uniqueness
This compound is unique due to the presence of both the cyclohexyloxy and nitro groups, which can influence its chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity and provide opportunities for further functionalization in synthetic chemistry.
Eigenschaften
Molekularformel |
C13H15N3O3 |
|---|---|
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
3-cyclohexyloxy-5-nitro-1H-indazole |
InChI |
InChI=1S/C13H15N3O3/c17-16(18)9-6-7-12-11(8-9)13(15-14-12)19-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,14,15) |
InChI-Schlüssel |
ZXMZXNQOHAFVMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11854055.png)
